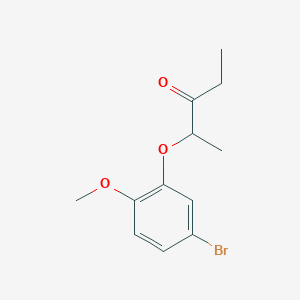

4-Bromo-2-(3-oxopentan-2-yloxy)anisole

Description

4-Bromo-2-(3-oxopentan-2-yloxy)anisole is an organic compound that belongs to the class of brominated anisoles It is characterized by the presence of a bromine atom attached to the benzene ring and an anisole group substituted with a 3-oxopentan-2-yloxy moiety

Properties

CAS No. |

185406-78-4 |

|---|---|

Molecular Formula |

C12H15BrO3 |

Molecular Weight |

287.15 g/mol |

IUPAC Name |

2-(5-bromo-2-methoxyphenoxy)pentan-3-one |

InChI |

InChI=1S/C12H15BrO3/c1-4-10(14)8(2)16-12-7-9(13)5-6-11(12)15-3/h5-8H,4H2,1-3H3 |

InChI Key |

WJXFFVMXLQJCFY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)OC1=C(C=CC(=C1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of p-bromophenol with dimethyl sulfate to produce 4-bromoanisole . This intermediate can then be further reacted with appropriate reagents to introduce the 3-oxopentan-2-yloxy group under controlled conditions.

Industrial Production Methods

Industrial production of 4-Bromo-2-(3-oxopentan-2-yloxy)anisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also involve purification steps such as distillation or recrystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-oxopentan-2-yloxy)anisole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki coupling reactions with phenylboronic acid to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while oxidation reactions can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

4-Bromo-2-(3-oxopentan-2-yloxy)anisole has several scientific research applications:

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-oxopentan-2-yloxy)anisole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 3-oxopentan-2-yloxy group can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

4-Bromoanisole: A simpler compound with a bromine atom and a methoxy group on the benzene ring.

2-Bromoanisole: Another isomer with the bromine atom in a different position on the benzene ring.

3-Bromoanisole: Similar to 4-Bromoanisole but with the bromine atom at the meta position.

Uniqueness

4-Bromo-2-(3-oxopentan-2-yloxy)anisole is unique due to the presence of the 3-oxopentan-2-yloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific synthetic and research applications that cannot be achieved with simpler brominated anisoles.

Biological Activity

4-Bromo-2-(3-oxopentan-2-yloxy)anisole is a chemical compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a bromine atom, an ether linkage, and a ketone functional group, which may influence its reactivity and biological interactions.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest |

2. Anti-inflammatory Properties

In addition to its antitumor effects, this compound has been shown to possess anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-alpha | 70 | 10 |

| IL-6 | 65 | 10 |

3. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various derivatives of this compound. The results indicated that modifications at the aromatic ring significantly enhanced cytotoxicity against cancer cells, with some derivatives achieving IC50 values below 5 µM.

Case Study 2: Inflammation Model

In an animal model of acute inflammation, administration of this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects, supporting its potential as an anti-inflammatory agent.

Research Findings

- Mechanistic Insights : Studies have elucidated that the compound's antitumor effects are mediated through ROS generation leading to oxidative stress in cancer cells.

- Synergistic Effects : Combination therapy with conventional chemotherapeutics has shown enhanced efficacy when used alongside this compound, suggesting potential for use in multi-drug regimens.

- Safety Profile : Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents some cytotoxicity at higher concentrations, necessitating careful dose optimization in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.